Cas no 20896-10-0 (6-bromo-3-(bromomethyl)-1-benzothiophene)

6-bromo-3-(bromomethyl)-1-benzothiophene 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophene, 6-bromo-3-(bromomethyl)-
- 6-bromo-3-(bromomethyl)-1-benzothiophene
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6-bromo-3-(bromomethyl)-1-benzothiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086651-2.5g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1086651-5.0g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 5.0g |
$3104.0 | 2023-02-03 | ||
Enamine | EN300-1086651-5g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1086651-10.0g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 10.0g |
$3904.0 | 2023-02-03 | ||
Enamine | EN300-1086651-1g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1086651-0.25g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 0.25g |
$347.0 | 2023-10-27 | |
Enamine | EN300-1086651-0.5g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 0.5g |
$546.0 | 2023-10-27 | |
Enamine | EN300-1086651-1.0g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 1.0g |
$1183.0 | 2023-02-03 | ||
Enamine | EN300-1086651-0.05g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 0.05g |
$162.0 | 2023-10-27 | |
Enamine | EN300-1086651-10g |
6-bromo-3-(bromomethyl)-1-benzothiophene |
20896-10-0 | 95% | 10g |
$3007.0 | 2023-10-27 |
6-bromo-3-(bromomethyl)-1-benzothiophene 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
6-bromo-3-(bromomethyl)-1-benzothiopheneに関する追加情報
6-Bromo-3-(Bromomethyl)-1-Benzothiophene: A Comprehensive Overview
The compound with CAS No. 20896-10-0, commonly referred to as 6-bromo-3-(bromomethyl)-1-benzothiophene, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. The presence of bromine substituents at positions 6 and 3 (with the latter being a bromomethyl group) imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
Benzothiophenes are known for their aromatic stability and versatile reactivity, which makes them ideal candidates for exploring novel chemical reactions and material properties. The 6-bromo-3-(bromomethyl)-1-benzothiophene structure is particularly interesting due to the presence of two bromine atoms, which can act as leaving groups in substitution reactions or as electron-withdrawing groups influencing the electronic properties of the molecule. Recent studies have highlighted the potential of this compound in synthesizing advanced materials, such as organic semiconductors and optoelectronic devices.
One of the most notable applications of 6-bromo-3-(bromomethyl)-1-benzothiophene lies in its role as an intermediate in the synthesis of more complex organic molecules. For instance, researchers have utilized this compound as a building block for constructing larger heterocyclic systems with enhanced electronic properties. These systems have shown promise in applications ranging from light-emitting diodes (LEDs) to solar cells, where the ability to tune electronic transitions is critical.
In addition to its synthetic utility, 6-bromo-3-(bromomethyl)-1-benzothiophene has also been studied for its potential in medicinal chemistry. The bromine substituents can serve as handles for further functionalization, enabling the creation of bioactive molecules with specific pharmacological properties. Recent research has explored the use of this compound in designing inhibitors for various enzymes, including kinases and proteases, which are key targets in drug discovery.
The synthesis of 6-bromo-3-(bromomethyl)-1-benzothiophene typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common methods include Friedel-Crafts alkylation followed by bromination or direct coupling reactions using transition metal catalysts. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.
From a structural perspective, 6-bromo-3-(bromomethyl)-1-benzothiophene exhibits a planar geometry due to the aromatic nature of the benzothiophene core. The two bromine atoms introduce steric hindrance and electronic effects that can influence both its reactivity and physical properties. For example, the presence of bromine atoms increases the molecular weight and enhances solubility in certain solvents, which is advantageous for processing in various chemical applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 6-bromo-3-(bromomethyl)-1-benzothiophene. Density functional theory (DFT) calculations have revealed that the molecule exhibits a conjugated π-system with delocalized electrons across the benzothiophene ring. This delocalization contributes to its stability and reactivity under different chemical conditions. Furthermore, these calculations have helped predict potential reaction pathways for this compound when subjected to various stimuli, such as light or heat.
In terms of spectroscopic characterization, 6-bromo-3-(bromomethyl)-1-benzothiophene can be analyzed using techniques such as UV-vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). UV-vis spectroscopy is particularly useful for studying the electronic transitions within the molecule's π-system, while NMR provides detailed information about the spatial arrangement of atoms within the structure. Mass spectrometry is essential for confirming the molecular formula and identifying any impurities present in the sample.
The study of 6-bromo-3-(bromomethyl)-1-benzothiophene has also extended into its environmental impact and degradation pathways. Researchers have investigated how this compound behaves under environmental conditions, such as exposure to sunlight or microbial activity. Understanding its persistence and biodegradability is crucial for assessing its potential risks to ecosystems and human health.
In conclusion, 6-bromo-3-(bromomethyl)-1-benzothiophene is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and tunable properties make it an invaluable tool for advancing research in organic synthesis, materials science, and medicinal chemistry. As new discoveries continue to emerge, this compound is poised to play an even greater role in shaping future innovations across these fields.
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